molecular formula C18H19ClN2O4S B2609461 2-(4-chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide CAS No. 899731-46-5

2-(4-chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide

Cat. No.: B2609461
CAS No.: 899731-46-5
M. Wt: 394.87
InChI Key: AHDYHDOSCPHBIA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide ( 899731-46-5) is a specialized organic compound with a molecular formula of C18H19ClN2O4S and a molecular weight of 394.87 g/mol . It features a unique molecular architecture combining a chlorophenoxy moiety, an acetamide linker, and a 1,1-dioxo-1lambda6,2-thiazinan ring, which enhances its stability and bioavailability . This well-defined structure allows for precise interactions in targeted systems, making it a promising scaffold for exploratory studies in medicinal chemistry . Recent research has identified this compound as a novel and potent inhibitor of osteoclastogenesis, the process by which bone-resorbing osteoclasts are formed . Studies demonstrate that it exerts a strong inhibitory effect, altering the mRNA expression of osteoclast-specific marker genes and blocking the formation of mature osteoclasts . In vitro, it effectively suppresses F-actin ring formation and bone resorption activity . Furthermore, in vivo studies have shown that this compound can prevent ovariectomy (OVX)-induced bone loss, highlighting its significant potential as a candidate for the treatment of osteolytic disorders such as osteoporosis . The compound is offered with a purity of 90% and above and is intended for research applications only . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c19-14-3-9-17(10-4-14)25-13-18(22)20-15-5-7-16(8-6-15)21-11-1-2-12-26(21,23)24/h3-10H,1-2,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDYHDOSCPHBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include chlorophenol, acetic anhydride, and thiazine derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide has numerous applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s structural analogs differ in substituents on the acetamide core, influencing their physicochemical and biological properties. Key comparisons include:

Compound Name Substituent at Acetamide 2-Position Substituent at N-Phenyl Position Heterocyclic/Sulfonamide Features Key Reference
Target Compound 4-Chlorophenoxy 1,1-Dioxo-1λ⁶,2-thiazinan-2-yl Thiazinan sulfonamide ring -
N-(4-(Morpholinosulfonyl)phenyl)-2-(4-chlorophenylamino)acetamide (5l) 4-Chlorophenylamino Morpholinosulfonyl Morpholine sulfonamide
2-(4-Chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 4-Chlorophenoxy 6-Methylbenzothiazolyl Benzothiazole ring
N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide 4-Chlorophenoxy Indole-2-carboxamide Indole carboxamide
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl 1,3-Thiazol-2-yl Thiazole ring

Key Observations :

  • The thiazinan sulfonamide in the target compound may enhance solubility and metabolic stability compared to morpholine sulfonamides (e.g., 5l) or benzothiazoles (e.g., ) due to its fully saturated ring and sulfonyl group .

Yield Trends :

  • Thiazole and benzothiazole derivatives often achieve moderate yields (57–96%, ), while indole-containing analogs show lower yields (14–19%, ) due to steric hindrance .

Physicochemical Properties

  • Solubility: The sulfonamide group in the thiazinan ring may improve aqueous solubility compared to non-sulfonamide analogs (e.g., 5l in ).
  • Melting Points : Thiazinan derivatives (unreported) are expected to have higher melting points than benzothiazoles (e.g., 459–461 K for ) due to stronger intermolecular hydrogen bonding .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₃ClN₂O₂S
  • Molecular Weight : 320.79 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains.

Antimicrobial Activity

A study conducted on related thiazolidinone derivatives suggests that compounds with similar structures demonstrate potent antimicrobial effects. The synthesized compounds were tested against several bacterial strains, including:

Bacterial StrainActivity Level
Escherichia coliHigh
Klebsiella pneumoniaeModerate
Acinetobacter baumanniiHigh
Pseudomonas aeruginosaModerate
Staphylococcus aureusHigh

The results indicated that the presence of the thiazolidinone moiety is crucial for enhancing antimicrobial activity, supporting the hypothesis that modifications in structure can significantly influence efficacy .

The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The chlorophenoxy group is believed to enhance lipophilicity, allowing better penetration through the bacterial membrane.

Study 1: Synthesis and Evaluation

In a comprehensive study, a series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activities. The results demonstrated that modifications in the acetamide group significantly affected the potency against various pathogens. Notably, compounds with electron-withdrawing groups showed enhanced activity .

Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis indicated that the presence of specific functional groups, such as the chlorophenoxy and thiazolidinone moieties, was essential for biological activity. The study concluded that optimizing these groups could lead to the development of more potent antimicrobial agents .

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